molecular formula C20H19N3O5S B14974979 3,5-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

3,5-dimethoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Cat. No.: B14974979
M. Wt: 413.4 g/mol
InChI Key: RSQMDFLCUCNRFP-UHFFFAOYSA-N
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Description

N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-3,5-DIMETHOXYBENZAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

The synthesis of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-3,5-DIMETHOXYBENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature, making it suitable for the synthesis of complex molecules.

Chemical Reactions Analysis

N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-3,5-DIMETHOXYBENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-3,5-DIMETHOXYBENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-3,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. Pyridazine derivatives are known to inhibit certain enzymes and receptors, leading to their pharmacological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[3-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-3,5-DIMETHOXYBENZAMIDE can be compared with other pyridazine derivatives, such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide agent.

These compounds share similar structural features but differ in their specific pharmacological activities and applications.

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

3,5-dimethoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide

InChI

InChI=1S/C20H19N3O5S/c1-27-16-10-14(11-17(12-16)28-2)20(24)21-15-6-4-5-13(9-15)18-7-8-19(23-22-18)29(3,25)26/h4-12H,1-3H3,(H,21,24)

InChI Key

RSQMDFLCUCNRFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C)OC

Origin of Product

United States

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